Cas no 1007801-71-9 (N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide)

N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide is a quinoline-based carbohydrazide derivative featuring a phenylvinylsulfonyl substituent. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The quinoline scaffold provides a rigid aromatic framework, while the carbohydrazide moiety offers reactive sites for further functionalization. The 2-phenylethenesulfonyl group enhances the molecule's electron-withdrawing properties, which may influence its reactivity in nucleophilic substitution or cyclization reactions. Its structural features suggest utility in medicinal chemistry research, where it could serve as a precursor for kinase inhibitors or antimicrobial agents. The compound's stability under standard conditions facilitates handling and storage in laboratory settings.
N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide structure
1007801-71-9 structure
Product Name:N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide
CAS No:1007801-71-9
MF:C18H15N3O3S
MW:353.395002603531
CID:6220374
PubChem ID:24232936
Update Time:2025-07-02

N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • Z45615865
    • EN300-26595572
    • N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide
    • 1007801-71-9
    • Inchi: 1S/C18H15N3O3S/c22-18(17-11-10-15-8-4-5-9-16(15)19-17)20-21-25(23,24)13-12-14-6-2-1-3-7-14/h1-13,21H,(H,20,22)/b13-12+
    • InChI Key: CJHJVAHDXOHVIU-OUKQBFOZSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NNC(C1=CC=C2C=CC=CC2=N1)=O)(=O)=O

Computed Properties

  • Exact Mass: 353.08341252g/mol
  • Monoisotopic Mass: 353.08341252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 96.5Ų

N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26595572-0.05g
N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide
1007801-71-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide

Introduction to N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide and Its Significance in Modern Chemical Biology

N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide, a compound with the CAS number 1007801-71-9, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This compound has garnered attention in recent years due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both quinoline and sulfonyl groups in its molecular framework suggests a rich chemical space for interaction with biological targets, making it a subject of considerable interest among researchers.

The molecular structure of N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide consists of several key functional groups that contribute to its chemical reactivity and biological activity. The quinoline moiety is well-known for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. In contrast, the sulfonyl group and the carbohydrazide moiety introduce additional layers of functionality that can modulate the compound's interactions with biological targets. This combination of structural elements makes N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing new therapeutic agents with enhanced efficacy and reduced side effects. N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide has emerged as a compound of interest in this context due to its potential to interact with various biological pathways. Specifically, studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation. These findings have prompted further exploration into its pharmacological properties and potential therapeutic applications.

The synthesis of N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide involves a series of well-established organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of 2-phenylethene sulfonyl chloride, which is then reacted with quinoline-2-carbohydrazide to form the desired product. This synthetic route underscores the importance of precise reaction conditions and purification techniques to ensure high yields and purity of the final compound. The efficiency of these synthetic methods is crucial for enabling further biological evaluation.

One of the most compelling aspects of N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide is its potential as a scaffold for drug discovery. The quinoline core provides a stable platform for modifications that can fine-tune biological activity, while the sulfonyl and carbohydrazide groups offer opportunities for selective interactions with target proteins. This flexibility has led to several innovative derivatives being explored in preclinical studies. For instance, modifications aimed at enhancing solubility or improving metabolic stability have shown promise in improving the compound's pharmacokinetic profile.

Recent advancements in computational chemistry have also played a significant role in the study of N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide. Molecular modeling techniques have been employed to predict binding affinities and identify potential binding sites on biological targets. These predictions have guided experimental efforts, leading to more targeted synthesis campaigns. Additionally, virtual screening methods have been used to identify novel analogs with enhanced activity or selectivity. Such computational approaches are becoming increasingly integral to modern drug discovery processes.

The pharmacological evaluation of N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide has revealed several interesting properties that warrant further investigation. In vitro studies have demonstrated inhibitory effects on enzymes such as topoisomerases and kinases, which are known to be involved in cancer cell proliferation. Furthermore, preliminary animal models have shown promising results regarding anti-inflammatory and antioxidant activities. These findings suggest that this compound may have therapeutic potential in conditions characterized by excessive inflammation or oxidative stress.

The development of novel drug candidates is often accompanied by challenges related to formulation and delivery. N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide presents unique challenges due to its hydrophobic nature, which can limit its solubility in aqueous media. However, researchers are exploring various strategies to overcome these limitations, such as encapsulation techniques or co-administration with solubilizing agents. Addressing these formulation issues is essential for translating preclinical findings into clinical applications.

The regulatory landscape for new drug development also plays a critical role in shaping research priorities for compounds like N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that synthesized compounds meet high standards of quality and consistency. This adherence is crucial for advancing compounds through clinical trials and ultimately into marketable products. Regulatory agencies often require extensive characterization data before approving new drugs, making rigorous research practices indispensable.

In conclusion, N'-(2-phenylethenesulfonyl)quinoline-2-carbohydrazide (CAS number 1007801-71-9) represents a significant area of research within chemical biology and medicinal chemistry. Its unique structural features offer potential applications in treating various diseases, particularly those involving enzyme inhibition or modulation of inflammatory pathways. Advances in synthetic methods, computational chemistry, and pharmacological evaluation continue to drive interest in this compound as a scaffold for novel therapeutic agents. As research progresses, it is likely that more refined derivatives will emerge with improved efficacy and safety profiles.

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